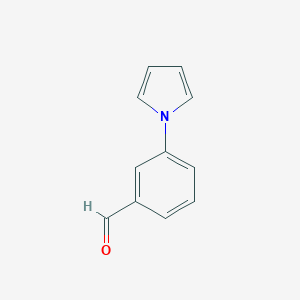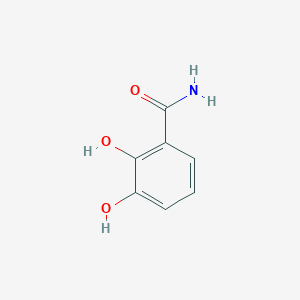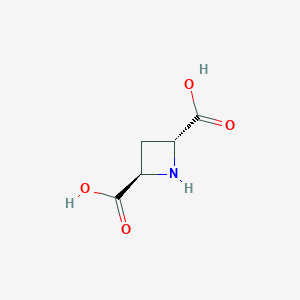
Rhuscholide A
Vue d'ensemble
Description
Applications De Recherche Scientifique
Rhuscholide A has several scientific research applications:
Mécanisme D'action
Target of Action
Rhuscholide A, a benzofuran lactone, primarily targets the HIV-1 virus . The HIV-1 virus is responsible for the most widespread type of HIV infection, and it is the causative agent of AIDS .
Mode of Action
It is known to exhibit significant anti-hiv-1 activity . It interacts with the HIV-1 virus, inhibiting its activity and reducing its ability to infect host cells .
Biochemical Pathways
Given its anti-hiv-1 activity, it likely interferes with the replication cycle of the hiv-1 virus . This could involve inhibiting the virus’s ability to bind to host cells, preventing the reverse transcription of viral RNA, or blocking the integration of viral DNA into the host genome .
Result of Action
This compound’s interaction with the HIV-1 virus results in a significant reduction in the virus’s activity . This leads to a decrease in the number of new virus particles produced, thereby limiting the spread of the infection within the host .
Analyse Biochimique
Biochemical Properties
Rhuscholide A plays a crucial role in biochemical reactions, particularly in inhibiting the replication of HIV-1. It interacts with various enzymes and proteins involved in the viral replication process. The compound’s benzofuran lactone structure allows it to bind effectively to viral enzymes, thereby inhibiting their activity and preventing the virus from replicating . Additionally, this compound may interact with host cell proteins, modulating their function to create an environment less conducive to viral replication.
Cellular Effects
This compound exerts significant effects on various cell types, particularly those infected with HIV-1. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In HIV-1 infected cells, this compound reduces the expression of viral genes, thereby decreasing the production of viral proteins and particles . This leads to a reduction in viral load and helps in managing the infection.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with viral enzymes, particularly reverse transcriptase and integrase. By binding to these enzymes, this compound inhibits their activity, preventing the synthesis of viral DNA and its integration into the host genome . This inhibition disrupts the viral life cycle, reducing the replication and spread of the virus. Additionally, this compound may modulate the expression of host genes involved in immune response, further enhancing its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antiviral activity for several months when stored properly. Repeated freeze-thaw cycles can reduce its efficacy. In vitro and in vivo studies have demonstrated that this compound continues to inhibit viral replication over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antiviral activity. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and clearance from the body . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics of the compound. Understanding these pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in tissues where it exerts its antiviral effects. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular weight, which affect its ability to cross cell membranes and reach intracellular targets.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral and host cell proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its antiviral effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The first total synthesis of Rhuscholide A was accomplished in 14 linear steps with an overall yield of 10.6% . The synthesis involves key steps such as base-mediated phenol ortho-alkylation and piperidine-promoted aldol condensation . These steps are crucial for constructing the benzofuran lactone core of this compound.
Analyse Des Réactions Chimiques
Rhuscholide A undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Rhuscholide A is unique due to its potent anti-Human Immunodeficiency Virus type 1 activity. Similar compounds include:
5-hydroxy-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone: This compound also exhibits anti-Human Immunodeficiency Virus type 1 activity but is less potent than this compound.
Betulin: A triterpene with moderate anti-Human Immunodeficiency Virus type 1 activity.
Betulonic acid: Another triterpene with moderate anti-Human Immunodeficiency Virus type 1 activity.
Moronic acid: A triterpene with moderate anti-Human Immunodeficiency Virus type 1 activity.
This compound stands out due to its higher potency and therapeutic index compared to these similar compounds .
Propriétés
IUPAC Name |
5-hydroxy-3-propan-2-ylidene-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O3/c1-21(2)11-8-12-23(5)13-9-14-24(6)15-10-16-25(7)17-18-26-19-27(32)20-28-29(22(3)4)31(33)34-30(26)28/h11,13,15,17,19-20,32H,8-10,12,14,16,18H2,1-7H3/b23-13+,24-15+,25-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLAXYRFCLYIG-HBKYZHKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C2C(=CC(=C1)O)C(=C(C)C)C(=O)O2)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















